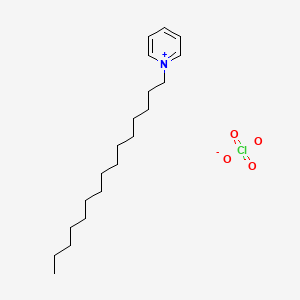
1-Pentadecylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentadecylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C20H36ClNO4 It is a quaternary ammonium salt, where the pyridine ring is substituted with a pentadecyl group and paired with a perchlorate anion
準備方法
Synthetic Routes and Reaction Conditions
1-Pentadecylpyridin-1-ium perchlorate can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with 1-bromopentadecane in the presence of a base, such as sodium hydroxide, to form 1-pentadecylpyridinium bromide. This intermediate is then treated with perchloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Pentadecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The perchlorate anion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange reactions can be carried out using various salts, such as sodium chloride or potassium nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyridinium ring, while reduction can produce reduced forms of the compound.
科学的研究の応用
1-Pentadecylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the formulation of surfactants and as an additive in lubricants and coatings.
作用機序
The mechanism of action of 1-pentadecylpyridin-1-ium perchlorate involves its interaction with biological membranes and cellular components. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 1-Decylpyridin-1-ium chloride
- 1-Dodecylpyridin-1-ium bromide
- 1-Hexadecylpyridin-1-ium iodide
Uniqueness
1-Pentadecylpyridin-1-ium perchlorate is unique due to its specific alkyl chain length and the presence of the perchlorate anion. This combination imparts distinct physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
90265-18-2 |
|---|---|
分子式 |
C20H36ClNO4 |
分子量 |
390.0 g/mol |
IUPAC名 |
1-pentadecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C20H36N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;2-1(3,4)5/h14,16-17,19-20H,2-13,15,18H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
IHBGFOODJUWVES-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


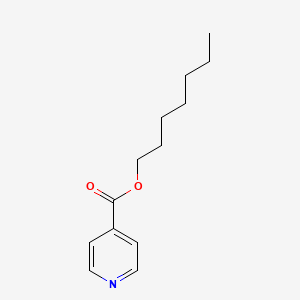


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
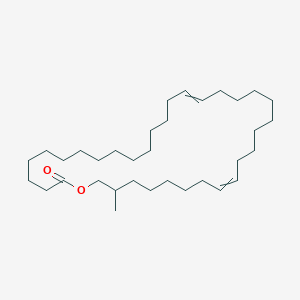
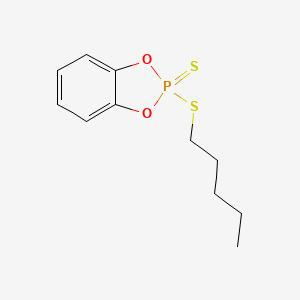
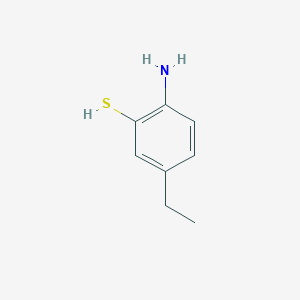
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
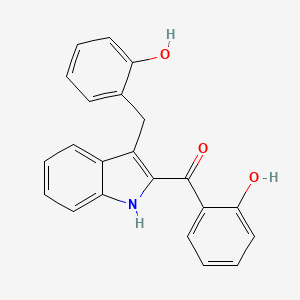

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

